molecular formula C9H13N3O2S B13164098 2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde

2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13164098
M. Wt: 227.29 g/mol
InChI Key: AOXHURDKZQHDIZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 1872932-22-3) is a chemical building block of significant interest in pharmaceutical and medicinal chemistry research. This compound features a thiazole core, a five-membered aromatic ring containing nitrogen and sulfur atoms, which is a versatile scaffold known for its wide range of biological activities . The structure is further functionalized with a piperazine ring, a common motif in drugs that influences pharmacokinetic properties and receptor binding . The primary application of this compound is as a key synthetic intermediate. The presence of both an aldehyde group and a piperazine moiety makes it a versatile precursor for the synthesis of more complex molecules. Researchers can utilize the reactive aldehyde group for condensation reactions and nucleophilic additions, allowing for the creation of diverse chemical libraries for biological screening . Compounds bearing thiazole and piperazine rings together have been the subject of intensive preclinical investigations, showing promise in producing centrally and peripherally mediated antinociceptive effects by activating the opioid system . Furthermore, thiazole derivatives are extensively researched for their potential in developing new therapeutic agents with antibacterial, antifungal, and anticancer properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

2-methoxy-4-piperazin-1-yl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H13N3O2S/c1-14-9-11-8(7(6-13)15-9)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3

InChI Key

AOXHURDKZQHDIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(S1)C=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-5-formyl-1,3-thiazole Intermediates

Several patents describe the preparation of 4-methyl-5-formyl-1,3-thiazole, a closely related intermediate, which can be adapted for the methoxy-substituted analog.

Method A: Reduction of Thiazole Esters to Hydroxymethyl Derivatives Followed by Oxidation

  • Starting from 4-methyl-thiazole-5-carboxylic acid ethyl ester, sodium borohydride reduction in the presence of aluminum chloride at low temperatures (-10 to +15 °C) yields 4-methyl-5-hydroxymethyl-thiazole with high purity (97-98% by HPLC).
  • Subsequent oxidation of the hydroxymethyl group to the aldehyde is achieved using TEMPO-mediated oxidation with sodium hypochlorite at 0-2 °C, in the presence of potassium bromide and sodium bicarbonate, providing 4-methyl-5-formyl-thiazole in 97-98% purity.
  • Alternatively, oxidation using pyridinium chlorochromate (PCC) in dichloromethane at 15-30 °C yields the aldehyde with >99% purity.

Table 1: Key Reaction Conditions for Thiazole-5-carbaldehyde Preparation

Step Reagents/Conditions Temperature (°C) Yield/Purity (%) Notes
Reduction of ester to alcohol Sodium borohydride, AlCl3, glyme solvent -10 to +25 97-98 (HPLC) Stirring 4 h, monitored by HPLC
Oxidation to aldehyde (TEMPO) TEMPO, NaOCl, KBr, NaHCO3, CH2Cl2 0 to 2 97-98 (HPLC) Slow addition of bleach over 1 h
Oxidation to aldehyde (PCC) Pyridinium chlorochromate, CH2Cl2 15 to 30 >99 (HPLC) Stirring 2 h, extraction steps

Introduction of the Methoxy Group at the 2-Position

While direct literature on 2-methoxy substitution on thiazole-5-carbaldehyde is limited, common synthetic approaches include:

These methods are standard in heterocyclic chemistry and can be adapted to the thiazole core post aldehyde installation or vice versa, depending on the stability of functional groups.

Attachment of the Piperazine Moiety at the 4-Position

Piperazine Coupling via Nucleophilic Substitution

  • The 4-position of the thiazole ring can be functionalized with a leaving group (e.g., halogen or sulfonyl group).
  • Piperazine is introduced by nucleophilic substitution, often under mild conditions with bases such as triethylamine in aprotic solvents (e.g., dichloromethane or dimethylformamide).
  • Coupling reactions are typically stirred at room temperature for 1-4 hours to achieve completion.

Sulfonyl Piperazine Intermediates

  • In related syntheses of thiazole-piperazine conjugates, aryl sulfonyl piperazines are prepared by reacting piperazine with aryl sulfonyl chlorides in the presence of triethylamine at 0 °C, followed by coupling to thiazole carboxylic acids using carbodiimide-mediated amide bond formation.
  • Although this is more common in sulfonyl derivatives, the methodology informs the preparation of piperazine-substituted thiazoles.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Ester reduction Sodium borohydride, AlCl3, glyme, low temp 4-methyl-5-hydroxymethyl-thiazole
2 Oxidation TEMPO, NaOCl, KBr, NaHCO3, CH2Cl2, 0-2 °C 4-methyl-5-formyl-thiazole
3 Methoxy substitution Sodium methoxide or methyl iodide, base 2-methoxy-4-methyl-5-formyl-thiazole
4 Piperazine substitution Piperazine, base (triethylamine), aprotic solvent 2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde

Analytical and Purity Considerations

  • High performance liquid chromatography (HPLC) is the standard analytical method for monitoring reaction progress and purity, with typical purity levels of intermediates and final products ranging from 97% to >99%.
  • Other characterization techniques include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and substitution patterns.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde are compared below with analogous thiazole-5-carbaldehyde derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Comparative Analysis of Thiazole-5-carbaldehyde Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C) Key Applications/Findings
This compound Methoxy (2), Piperazine (4), Formyl (5) C₉H₁₂N₄O₂S 240.29 Moderate in polar solvents Not reported Potential CNS drug scaffolds
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde Methylpiperazine (4), Formyl (5) C₉H₁₃N₃OS 211.28 Soluble in DMSO, methanol Not reported Intermediate in kinase inhibitors
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde CF₃-phenyl (2), Methyl (4), Formyl (5) C₁₂H₉F₃N₂OS 271.26 Low in water; soluble in DCM, THF Not reported Agrochemical research
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride Pyridin-4-yl (2), Formyl (5) C₉H₆N₂OS·HCl 220.68 (free base) High in water (HCl salt) Not reported Pesticide/herbicide development
4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde Chloro (4), Oxo (2), Formyl (5) C₅H₃ClN₂O₂S 190.61 Low in water; soluble in ethanol 90–93 Reactive intermediate in synthesis

Key Structural and Functional Comparisons

Trifluoromethylphenyl in introduces lipophilicity, favoring agrochemical applications where membrane penetration is critical. Pyridin-4-yl in provides aromatic π-stacking capabilities, useful in designing enzyme inhibitors for pesticides.

Chloro and oxo groups in create an electron-deficient thiazole ring, increasing electrophilicity at the formyl group for nucleophilic reactions.

Biological and Industrial Applications

  • Piperazine-containing derivatives are prioritized in pharmaceutical research due to their resemblance to bioactive molecules (e.g., antipsychotics) .
  • Agrochemical derivatives (e.g., ) leverage substituents like trifluoromethyl or pyridine for enhanced pesticidal activity and environmental stability.
  • The 4-chloro-2-oxo analog serves as a versatile intermediate in synthesizing heterocyclic libraries due to its reactive aldehyde and chloro groups.

Synthetic Methodologies

  • Thiazole-5-carbaldehydes are typically synthesized via Hantzsch thiazole synthesis, followed by substitution reactions (e.g., nucleophilic addition of piperazine) .
  • Docking studies (e.g., ) suggest that substituents like bromophenyl (as in compound 9c) improve binding affinity to biological targets, implying that the target compound’s piperazine group may optimize receptor interactions.

Biological Activity

2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure and Composition:

  • Molecular Formula: C9_9H13_{13}N3_3O2_2S
  • Molecular Weight: 227.29 g/mol
  • IUPAC Name: 2-methoxy-4-piperazin-1-yl-1,3-thiazole-5-carbaldehyde
PropertyValue
Molecular FormulaC9_9H13_{13}N3_3O2_2S
Molecular Weight227.29 g/mol
IUPAC Name2-methoxy-4-piperazin-1-yl-1,3-thiazole-5-carbaldehyde
InChI KeyAOXHURDKZQHDIZ-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. This compound may act as a ligand for various receptors, influencing cellular pathways that lead to therapeutic effects.

Key Mechanisms Include:

  • Anticancer Activity: The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (T-47D) and other malignancies. It operates by inducing apoptosis and disrupting cell cycle progression.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In studies involving multidose testing against breast cancer cell lines, it was found to have higher cytotoxic activity than standard chemotherapeutics such as Staurosporine. The compound's IC50_{50} values reflect its potency in inhibiting cancer cell growth.

Case Study:
A study evaluated the compound's effects on the T-47D breast cancer cell line, revealing that it induced early and late apoptosis at specific concentrations. The mechanism involved cell cycle arrest at the S phase, leading to increased apoptosis markers such as caspase activation and p53 expression enhancement .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment. Its structural features allow it to interact with microbial targets effectively.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50_{50} (µM)
2-Methoxy-4-(piperazin-1-yl)anilineModerate anticancer activity10.5
2-Methoxy-4-(piperazin-1-yl)pyrimidineLow antimicrobial activity15.0
2-Methoxy-4-(4-methylpiperazin-1-yl)anilineHigh cytotoxicity against melanoma cells8.0

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